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Compound of Interest

Compound Name: cis-5-Octen-1-ol

Cat. No.: B1583737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of cis-5-Octen-1-ol with other

unsaturated alcohols in key organic transformations, including oxidation, reduction, and

esterification. The information presented is intended to assist researchers in selecting

appropriate substrates and reaction conditions for synthetic applications.

Executive Summary
Cis-5-Octen-1-ol is a homoallylic alcohol, a class of unsaturated alcohols where the double

bond is located between the third and fourth carbon atoms relative to the hydroxyl group. This

structural feature influences its reactivity in comparison to other unsaturated alcohols, such as

allylic and other positional isomers. While specific kinetic and yield data for direct comparative

studies involving cis-5-Octen-1-ol are limited in publicly available literature, this guide

synthesizes general principles of unsaturated alcohol reactivity and provides established

experimental protocols for key transformations.

Reactivity in Oxidation Reactions
The oxidation of unsaturated alcohols is a critical transformation in organic synthesis. The

outcome of the reaction is highly dependent on the choice of oxidizing agent and the structure

of the alcohol.

Qualitative Reactivity Comparison:
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The reactivity of the hydroxyl group in unsaturated alcohols can be influenced by the position of

the double bond. In the case of cis-5-Octen-1-ol (a homoallylic alcohol), the double bond is

relatively remote from the hydroxyl group, and therefore, its influence on the oxidation of the

alcohol functionality is expected to be less pronounced compared to allylic alcohols. In allylic

alcohols, the proximity of the double bond can lead to different reaction pathways, including the

potential for competitive oxidation of the double bond or rearrangement reactions.

Studies on the oxidation of various unsaturated alcohols have shown that allylic alcohols can

be selectively oxidized to the corresponding aldehydes or ketones without affecting the double

bond, often with high efficiency. For instance, the oxidation of allylic alcohols is reported to be

rapid and high-yielding.[1]

Experimental Data:

While direct comparative quantitative data for the oxidation of cis-5-Octen-1-ol against other

specific unsaturated alcohols is not readily available in the surveyed literature, the following

table provides a general comparison of expected outcomes with common oxidizing agents.
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Oxidizing Agent Substrate
Expected Major
Product

Relative Rate
(Qualitative)

Pyridinium

Chlorochromate

(PCC)

Primary Unconjugated

Unsaturated Alcohol

(e.g., cis-5-Octen-1-ol)

Aldehyde Moderate

Pyridinium

Chlorochromate

(PCC)

Primary Allylic Alcohol Aldehyde Fast

Jones Reagent

(CrO₃/H₂SO₄)

Primary Unconjugated

Unsaturated Alcohol

(e.g., cis-5-Octen-1-ol)

Carboxylic Acid Fast

Jones Reagent

(CrO₃/H₂SO₄)
Primary Allylic Alcohol

Aldehyde or

Carboxylic Acid

(depending on

conditions)

Very Fast

Swern Oxidation

Primary Unconjugated

Unsaturated Alcohol

(e.g., cis-5-Octen-1-ol)

Aldehyde Moderate

Swern Oxidation Primary Allylic Alcohol Aldehyde Fast

Reactivity in Reduction Reactions
The reduction of unsaturated alcohols can proceed via two main pathways: reduction of the

carbonyl group (if oxidized) or saturation of the carbon-carbon double bond. The choice of

reducing agent is critical for achieving selectivity.

Qualitative Reactivity Comparison:

In the case of reducing an unsaturated aldehyde or ketone back to an unsaturated alcohol, the

reactivity of the carbonyl group is generally higher than that of the isolated double bond.

Therefore, selective reduction of the carbonyl is often achievable using milder reducing agents.

For the reduction of the double bond in an unsaturated alcohol like cis-5-Octen-1-ol, catalytic

hydrogenation is typically employed. The cis-configuration of the double bond may influence
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the rate of hydrogenation compared to its trans-isomer due to differences in steric hindrance at

the catalyst surface.

Experimental Data:

Specific comparative kinetic data for the reduction of cis-5-Octen-1-ol is scarce. The following

table illustrates the expected products with different reducing agents.

Reducing Agent Substrate Expected Major Product

Sodium Borohydride (NaBH₄) Unsaturated Aldehyde/Ketone Unsaturated Alcohol

Lithium Aluminum Hydride

(LiAlH₄)
Unsaturated Aldehyde/Ketone Unsaturated Alcohol

Catalytic Hydrogenation (e.g.,

H₂/Pd-C)

Unsaturated Alcohol (e.g., cis-

5-Octen-1-ol)
Saturated Alcohol

Reactivity in Esterification Reactions
Esterification is a fundamental reaction for the derivatization of alcohols. The rate of

esterification is influenced by steric hindrance around the hydroxyl group and the electronic

properties of the alcohol.

Qualitative Reactivity Comparison:

For cis-5-Octen-1-ol, a primary alcohol, the steric hindrance around the hydroxyl group is

minimal, suggesting it should undergo esterification at a rate comparable to other primary

unsaturated alcohols with similar chain lengths. The position of the double bond is not expected

to have a significant electronic effect on the hydroxyl group's nucleophilicity in Fischer

esterification. However, in enzyme-catalyzed esterifications, the overall shape of the molecule,

including the cis-configuration of the double bond, might influence the binding to the enzyme's

active site and thus the reaction rate.

Experimental Data:

While specific kinetic data for the esterification of cis-5-Octen-1-ol is not available in the

searched literature, general principles of Fischer esterification suggest that primary alcohols
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react faster than secondary alcohols, which are in turn faster than tertiary alcohols.

Reaction Type Substrate Relative Rate (Qualitative)

Fischer Esterification
Primary Unsaturated Alcohol

(e.g., cis-5-Octen-1-ol)
Fast

Fischer Esterification
Secondary Unsaturated

Alcohol
Moderate

Fischer Esterification Tertiary Unsaturated Alcohol Slow

Lipase-catalyzed Esterification
Primary Unsaturated Alcohol

(e.g., cis-5-Octen-1-ol)
Substrate-dependent

Experimental Protocols
Detailed methodologies for the key reactions discussed are provided below. These protocols

are general and may require optimization for specific substrates.

Oxidation: Swern Oxidation
This protocol is a mild method for oxidizing primary alcohols to aldehydes.[2][3]

Materials:

Oxalyl chloride

Dimethyl sulfoxide (DMSO)

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

Dichloromethane (DCM), anhydrous

Primary unsaturated alcohol (e.g., cis-5-Octen-1-ol)

Nitrogen or Argon atmosphere

Dry ice/acetone bath
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Procedure:

To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert

atmosphere, add DMSO (2.0 eq) dropwise.

Stir the mixture for 15 minutes at -78 °C.

Add a solution of the primary unsaturated alcohol (1.0 eq) in DCM dropwise to the reaction

mixture.

Stir for 30-60 minutes at -78 °C.

Add triethylamine (5.0 eq) dropwise, and continue stirring for 15 minutes at -78 °C.

Allow the reaction to warm to room temperature.

Quench the reaction with water and extract the product with DCM.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography.

Reduction: Catalytic Hydrogenation
This protocol describes the saturation of a carbon-carbon double bond in an unsaturated

alcohol.[4]

Materials:

Unsaturated alcohol (e.g., cis-5-Octen-1-ol)

Palladium on carbon (Pd/C, 5-10 mol%)

Methanol or Ethanol

Hydrogen gas (H₂)

Hydrogenation apparatus (e.g., balloon or Parr shaker)
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Procedure:

Dissolve the unsaturated alcohol in a suitable solvent (e.g., methanol or ethanol) in a round-

bottom flask.

Carefully add the Pd/C catalyst to the solution.

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr

apparatus) at room temperature.

Monitor the reaction progress by TLC or GC-MS.

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the

catalyst.

Rinse the Celite pad with the reaction solvent.

Concentrate the filtrate under reduced pressure to obtain the saturated alcohol.

Esterification: Fischer Esterification
This is a classic method for the formation of esters from carboxylic acids and alcohols.[5][6]

Materials:

Unsaturated alcohol (e.g., cis-5-Octen-1-ol)

Carboxylic acid (e.g., acetic acid)

Concentrated sulfuric acid (catalytic amount)

Dean-Stark apparatus (optional, for water removal)

Toluene (if using Dean-Stark)

Procedure:
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Combine the unsaturated alcohol (1.0 eq) and the carboxylic acid (1.2-2.0 eq) in a round-

bottom flask.

If using a Dean-Stark trap, add toluene as the solvent.

Carefully add a catalytic amount of concentrated sulfuric acid.

Heat the reaction mixture to reflux. If using a Dean-Stark trap, collect the water that

azeotropes with toluene.

Monitor the reaction by TLC or GC-MS until the starting alcohol is consumed.

Cool the reaction mixture to room temperature.

Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with saturated

sodium bicarbonate solution to neutralize the acid.

Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude ester by distillation or column chromatography.
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Caption: Oxidation pathways of primary unsaturated alcohols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1583737#reactivity-comparison-of-cis-5-octen-1-ol-
with-other-unsaturated-alcohols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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